2-(2,3-dichlorophenoxy)-N-{[(4-methylphenyl)carbamothioyl]amino}acetamide
CAS No.: 1023497-28-0
Cat. No.: VC5040122
Molecular Formula: C16H15Cl2N3O2S
Molecular Weight: 384.28
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1023497-28-0 |
|---|---|
| Molecular Formula | C16H15Cl2N3O2S |
| Molecular Weight | 384.28 |
| IUPAC Name | 1-[[2-(2,3-dichlorophenoxy)acetyl]amino]-3-(4-methylphenyl)thiourea |
| Standard InChI | InChI=1S/C16H15Cl2N3O2S/c1-10-5-7-11(8-6-10)19-16(24)21-20-14(22)9-23-13-4-2-3-12(17)15(13)18/h2-8H,9H2,1H3,(H,20,22)(H2,19,21,24) |
| Standard InChI Key | KYRXSEBRSXKUSW-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)NC(=S)NNC(=O)COC2=C(C(=CC=C2)Cl)Cl |
Introduction
2-(2,3-Dichlorophenoxy)-N-{[(4-methylphenyl)carbamothioyl]amino}acetamide is a synthetic organic compound that has garnered significant attention in scientific research due to its unique chemical structure and potential applications in various fields, including chemistry, biology, and medicine. This compound features a dichlorophenoxy group and a carbamothioyl moiety, which contribute to its diverse biological activities and chemical reactivity.
Synthesis
The synthesis of 2-(2,3-dichlorophenoxy)-N-{[(4-methylphenyl)carbamothioyl]amino}acetamide typically involves multi-step reactions that require careful control of conditions to ensure high purity and yield. Industrial-scale synthesis often employs automated reactors and advanced purification techniques like high-performance liquid chromatography (HPLC).
Enzyme Inhibition
2-(2,3-Dichlorophenoxy)-N-{[(4-methylphenyl)carbamothioyl]amino}acetamide has been investigated for its potential as an enzyme inhibitor, particularly in pathways related to inflammation and cancer. Its mechanism of action involves binding to specific enzyme active sites, thereby inhibiting their catalytic functions. This inhibition can lead to therapeutic effects such as anti-inflammatory and anticancer activities.
Interaction Studies
Interaction studies have shown that this compound can interact with various biological targets, primarily through its ability to bind to enzyme active sites. These interactions are crucial for its effects on cellular signaling pathways associated with inflammation and cancer cell proliferation.
Comparison with Similar Compounds
Several compounds share structural similarities with 2-(2,3-dichlorophenoxy)-N-{[(4-methylphenyl)carbamothioyl]amino}acetamide. A comparison of these compounds highlights the unique aspects of each:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 2-(2-Chlorophenoxy)-N-{[(4-methylphenyl)carbamothioyl]amino}acetamide | Single chlorine atom on the phenoxy group | Less potent in biological assays compared to the dichlorinated variant |
| 2-(4-Chlorophenyl)-N-{[(4-methyl-2-nitrophenyl)carbamothioyl]amino}acetamide | Includes nitro substitutions | Exhibits different reactivity patterns due to nitro group |
| N-{[2-(3-Chloro-4-methylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-2-(2,4-dichlorophenoxy)acetamide | Benzoxazole ring addition | Potentially enhanced biological activity due to additional aromatic system |
Environmental and Safety Considerations
Substances with similar structures to 2-(2,3-dichlorophenoxy)-N-{[(4-methylphenyl)carbamothioyl]amino}acetamide, particularly those containing dichlorophenoxy groups, are known to be very toxic to aquatic life with long-lasting effects and may cause allergic skin reactions . Therefore, handling and disposal of this compound should be conducted with caution and in accordance with environmental regulations.
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